molecular formula C7H13ClN4OS B14864034 4-(1,4-Diazepan-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride

4-(1,4-Diazepan-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride

Cat. No.: B14864034
M. Wt: 236.72 g/mol
InChI Key: SBGMWFNRNNZPNF-UHFFFAOYSA-N
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Description

4-(1,4-Diazepan-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Diazepan-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a diazepane derivative with a thiadiazole precursor in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Diazepan-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiadiazole derivatives with different oxidation states.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the diazepane or thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperature, solvent choice, and reaction time to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups onto the parent compound.

Scientific Research Applications

4-(1,4-Diazepan-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(1,4-Diazepan-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride
  • 4-(1,4-Diazepan-1-yl)benzaldehyde hydrochloride

Uniqueness

4-(1,4-Diazepan-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride is unique due to its fused diazepane-thiadiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H13ClN4OS

Molecular Weight

236.72 g/mol

IUPAC Name

4-(1,4-diazepan-1-yl)-1,2,5-thiadiazol-3-one;hydrochloride

InChI

InChI=1S/C7H12N4OS.ClH/c12-7-6(9-13-10-7)11-4-1-2-8-3-5-11;/h8H,1-5H2,(H,10,12);1H

InChI Key

SBGMWFNRNNZPNF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=NSNC2=O.Cl

Origin of Product

United States

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